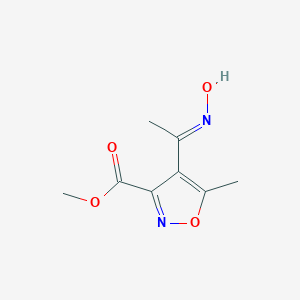

Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of isoxazoles, which are known for their versatile applications in organic synthesis and potential pharmacological activities. Isoxazoles serve as core structures for developing various chemical entities with desirable biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate, often involves strategies like 1,3-dipolar cycloadditions, and modifications of existing isoxazole scaffolds. Studies have shown methods for generating highly functionalized isoxazoles using domino reactions and controlled isomerization processes for isoxazole derivatives (Ruano, Martín, & Fajardo, 2005); (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting molecular structures that have been elucidated through various analytical techniques, including X-ray crystallography. These structures often feature hydrogen bonding and other intermolecular interactions that influence their chemical behavior and stability (Çelik, Ulusoy, Taş, & İde, 2007).

Chemical Reactions and Properties

Isoxazole compounds participate in a variety of chemical reactions, enabling the synthesis of numerous derivatives with altered chemical properties. For example, reactions involving the bromination of methyl groups on isoxazole rings have been explored to generate precursors for further synthetic modifications (Roy, B, & Batra, 2004).

Scientific Research Applications

Controlled-Release Formulations

Research has explored the development of biologically active polymers incorporating isoxazole derivatives for controlled-release formulations. For instance, copolymers have been synthesized that can release active agents in a controlled manner through hydrolysis, indicating potential applications in agriculture and medicine for sustained delivery of fungicides or therapeutic agents (Tai, Liu, Yongjia, & Si, 2002).

Synthesis of Pyrrole Derivatives

Isoxazole strategies have been applied for synthesizing α-aminopyrrole derivatives, demonstrating the compound's utility in organic synthesis. This process involves a series of transformations including Michael addition, methylation, and reductive ring-opening, showcasing the versatility of isoxazole compounds in constructing complex heterocyclic structures (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

Synthesis of Carboxamides and Pyrazole Derivatives

The compound has also been utilized in the synthesis of carboxamides and pyrazole derivatives, indicating its role in the diversification of pharmaceutical and agrochemical agents. These syntheses offer insights into the development of novel compounds with potential bioactivity, expanding the chemical space for drug discovery and development (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Immunological Activity Studies

Studies have been conducted to understand the immunological activities of derivatives of methylisoxazole compounds. These investigations aim to identify novel compounds that can modulate immune responses, potentially leading to new therapeutic agents for treating immune-related disorders (Ryng, Zimecki, Fedorowicz, & Jezierska, 2001).

Biomimetic Synthesis Studies

Research into the biomimetic synthesis of complex natural products has utilized methylisoxazole derivatives as precursors. These studies contribute to the field of synthetic organic chemistry by providing routes to synthesize natural products and their analogs, which can have significant biological activities (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

properties

IUPAC Name |

methyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACZFEOGSSWSCZ-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)C(=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C(=O)OC)/C(=N/O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)